molecular formula C11H17Cl2N B1471522 1-(3-Chlorophenyl)pentan-1-amine hydrochloride CAS No. 2098086-60-1

1-(3-Chlorophenyl)pentan-1-amine hydrochloride

Cat. No.: B1471522
CAS No.: 2098086-60-1
M. Wt: 234.16 g/mol
InChI Key: FPFKSHHSPBFXRD-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chlorophenyl)pentan-1-amine hydrochloride are not fully detailed in the search results. It is known that the compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Novel hydrochloride salts of cathinones were identified and examined through a combination of spectroscopic methods, demonstrating the utility of certain synthetic reactions for characterizing similar compounds (Nycz, Paździorek, Małecki, & Szala, 2016).
  • A method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane was reported, highlighting a strategy for efficiently incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, which might relate to the synthesis or derivatization of compounds like "1-(3-Chlorophenyl)pentan-1-amine hydrochloride" (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

Structural Studies

  • The crystal structure of a racemic hydrochloride salt with a similar complex structure was determined, showing the potential for detailed structural analysis of related compounds (Kaupang, Bolsønes, Gamadeku, Hansen, Hennum, & Görbitz, 2008).
  • An investigation into the synthesis and NMR analysis of 15N-labeled 1-aminobicycloalkanes and their hydrochlorides provided insights into the properties and conformational studies of bridgehead-substituted polycycloalkanes, which could be relevant for understanding the behavior of "this compound" in various conditions (Della, Kasum, & Kirkbride, 1987).

Pharmacological Potential

  • The preparation and pharmacological evaluation of symmetrical bifunctional analogs of active substances, including amidines and amines, were explored, suggesting potential pharmacological applications for structurally similar compounds (Hager & Liu, 1953).

Safety and Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-(3-chlorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-2-3-7-11(13)9-5-4-6-10(12)8-9;/h4-6,8,11H,2-3,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFKSHHSPBFXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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